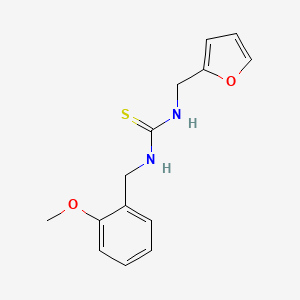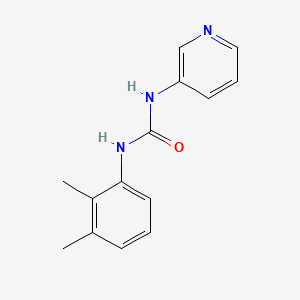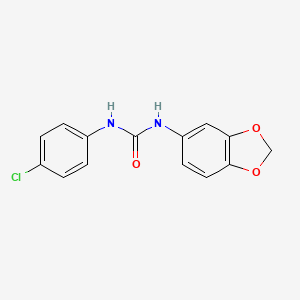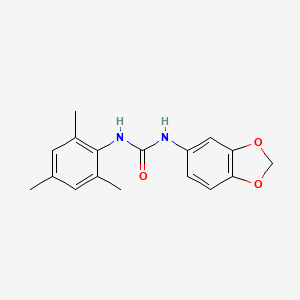![molecular formula C16H27NO B4287338 (2S)-3-phenyl-2-[(1-propylbutyl)amino]-1-propanol](/img/structure/B4287338.png)
(2S)-3-phenyl-2-[(1-propylbutyl)amino]-1-propanol
Vue d'ensemble
Description
(2S)-3-phenyl-2-[(1-propylbutyl)amino]-1-propanol is a compound that belongs to the class of beta-adrenergic receptor agonists. It is used in scientific research to study the biochemical and physiological effects of beta-adrenergic receptor activation.
Applications De Recherche Scientifique
(2S)-3-phenyl-2-[(1-propylbutyl)amino]-1-propanol is used in scientific research to study the biochemical and physiological effects of beta-adrenergic receptor activation. It is a selective beta-2 adrenergic receptor agonist, which means it binds specifically to beta-2 adrenergic receptors and activates them. The activation of beta-2 adrenergic receptors leads to various physiological effects, including bronchodilation, vasodilation, and increased heart rate.
Mécanisme D'action
(2S)-3-phenyl-2-[(1-propylbutyl)amino]-1-propanol binds to beta-2 adrenergic receptors on the surface of cells. This binding activates the receptor, which then activates a signaling pathway inside the cell. The signaling pathway leads to the activation of various enzymes and proteins, which ultimately produce the physiological effects associated with beta-2 adrenergic receptor activation.
Biochemical and Physiological Effects
The activation of beta-2 adrenergic receptors by (2S)-3-phenyl-2-[(1-propylbutyl)amino]-1-propanol leads to various biochemical and physiological effects. These effects include bronchodilation, vasodilation, increased heart rate, and increased lipolysis. Bronchodilation is the dilation of the bronchioles in the lungs, which leads to increased airflow and improved breathing. Vasodilation is the dilation of blood vessels, which leads to increased blood flow and decreased blood pressure. Increased heart rate is the increase in the number of heartbeats per minute, which leads to increased cardiac output. Increased lipolysis is the breakdown of fat cells, which leads to the release of fatty acids into the bloodstream.
Avantages Et Limitations Des Expériences En Laboratoire
(2S)-3-phenyl-2-[(1-propylbutyl)amino]-1-propanol is a useful compound for studying the biochemical and physiological effects of beta-adrenergic receptor activation. Its selectivity for beta-2 adrenergic receptors allows for the specific activation of these receptors without affecting other receptors. However, its use is limited by its potential toxicity and the need for careful dosing.
Orientations Futures
There are several future directions for research involving (2S)-3-phenyl-2-[(1-propylbutyl)amino]-1-propanol. One direction is the development of more selective beta-2 adrenergic receptor agonists that have fewer side effects and are safer for use in humans. Another direction is the study of the effects of beta-2 adrenergic receptor activation in different tissues and organs, such as the liver and skeletal muscle. Finally, the use of (2S)-3-phenyl-2-[(1-propylbutyl)amino]-1-propanol in combination with other drugs for the treatment of various diseases, such as asthma and obesity, is an area of potential future research.
Propriétés
IUPAC Name |
(2S)-2-(heptan-4-ylamino)-3-phenylpropan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c1-3-8-15(9-4-2)17-16(13-18)12-14-10-6-5-7-11-14/h5-7,10-11,15-18H,3-4,8-9,12-13H2,1-2H3/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQDBZFGSSWAOY-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)NC(CC1=CC=CC=C1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(CCC)N[C@@H](CC1=CC=CC=C1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-phenyl-2-[(1-propylbutyl)amino]-1-propanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



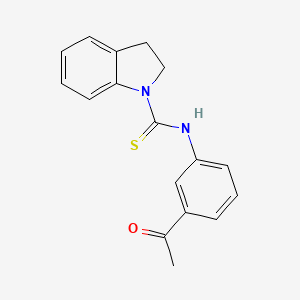
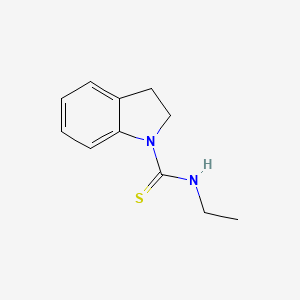
![N-(3-{[(propylamino)carbonothioyl]amino}phenyl)acetamide](/img/structure/B4287285.png)
![N-cyclopentyl-N'-[1-(4-pyridinyl)ethyl]thiourea](/img/structure/B4287291.png)
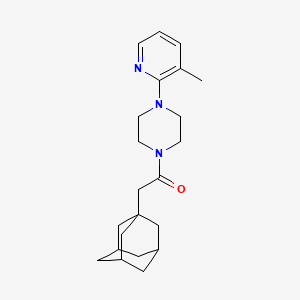
![N'-cyclopentyl-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4287303.png)
![N-[1-(4-isopropylphenyl)propyl]-N'-(2-methoxyethyl)thiourea](/img/structure/B4287309.png)
